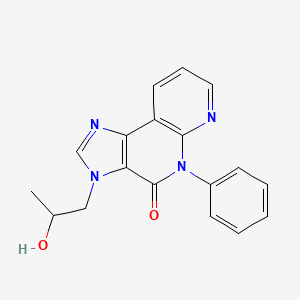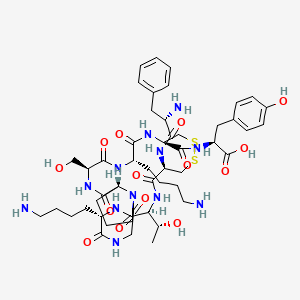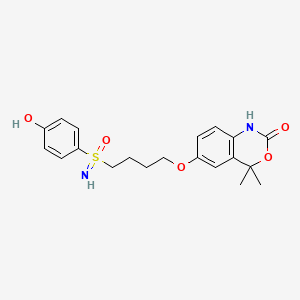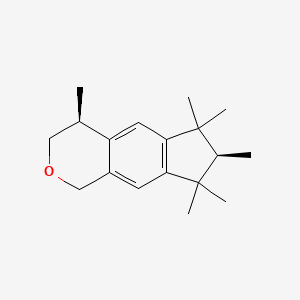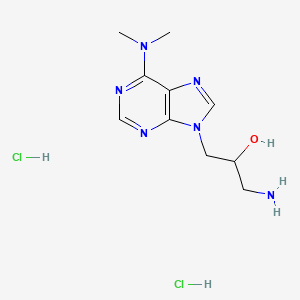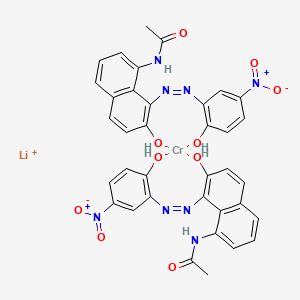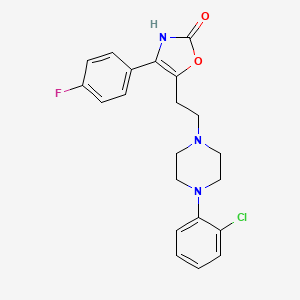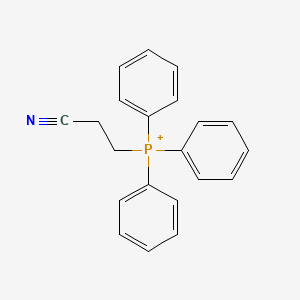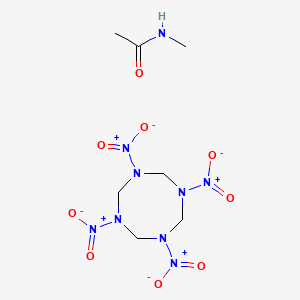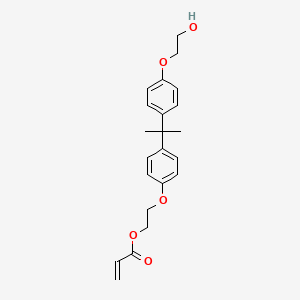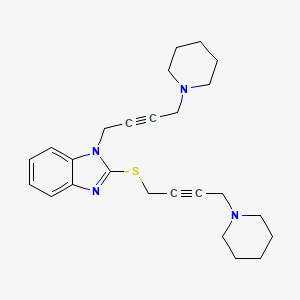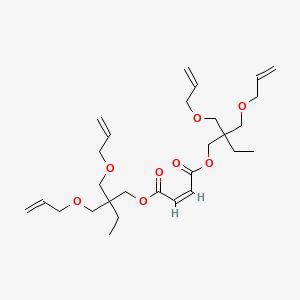
Bis(2,2-bis((allyloxy)methyl)butyl) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2-bis((allyloxy)methyl)butyl) maleate is an organic compound with the molecular formula C28H44O8. It is a maleate ester derivative, characterized by the presence of two allyloxy groups attached to a butyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-bis((allyloxy)methyl)butyl) maleate typically involves the esterification of maleic acid with 2,2-bis((allyloxy)methyl)butanol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 100-120°C for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2-bis((allyloxy)methyl)butyl) maleate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The maleate ester can be reduced to form the corresponding succinate ester.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of succinate esters.
Substitution: Formation of substituted allyloxy derivatives
Applications De Recherche Scientifique
Bis(2,2-bis((allyloxy)methyl)butyl) maleate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties .
Mécanisme D'action
The mechanism of action of Bis(2,2-bis((allyloxy)methyl)butyl) maleate involves its interaction with molecular targets through its allyloxy and maleate ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to cross-linking or modification of the target molecules. This interaction can affect various cellular pathways and processes, making it a valuable tool in biological and medical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) maleate
- Bis(2-methoxyethyl) maleate
- Bis(2-butoxyethyl) maleate
Uniqueness
Bis(2,2-bis((allyloxy)methyl)butyl) maleate stands out due to its unique combination of allyloxy and maleate ester groups, which confer distinct chemical reactivity and versatility.
Propriétés
Numéro CAS |
70636-59-8 |
|---|---|
Formule moléculaire |
C28H44O8 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
bis[2,2-bis(prop-2-enoxymethyl)butyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C28H44O8/c1-7-15-31-19-27(11-5,20-32-16-8-2)23-35-25(29)13-14-26(30)36-24-28(12-6,21-33-17-9-3)22-34-18-10-4/h7-10,13-14H,1-4,11-12,15-24H2,5-6H3/b14-13- |
Clé InChI |
UTQSYOHXPNKDGF-YPKPFQOOSA-N |
SMILES isomérique |
CCC(COCC=C)(COCC=C)COC(=O)/C=C\C(=O)OCC(CC)(COCC=C)COCC=C |
SMILES canonique |
CCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)OCC(CC)(COCC=C)COCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



